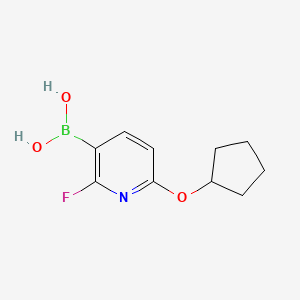

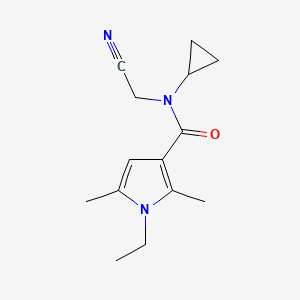

ナフタレン-1-イル(3-(ピリミジン-4-イルオキシ)ピロリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantioselective Synthesis Analysis

The enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives is achieved through an asymmetric Suzuki–Miyaura cross-coupling reaction. This method provides good yields and enantiomeric excess by coupling 3,5-dibromo-4-alkoxy-2,6-dimethylpyridine with naphthalen-1-ylboronic acid. The absolute stereochemistry of the resulting compounds, such as 3-bromo-4-methoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridine, is confirmed by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives exhibits interesting features such as axial chirality. For instance, in the case of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, the dihedral angle between the naphthalene and benzene rings is significant, leading to the formation of R- and S-stereogenic axes. The crystal structure reveals a stripe structure with alternating R- and S-columns, stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Naphthalene derivatives can be synthesized through various reactions, including intramolecular rearrangement under UV light irradiation. For example, (2-aminophenyl)(naphthalen-2-yl)methanones are produced in high yields by irradiating (E)-3-styrylquinolin-4(1H)-ones with UV light, showcasing a green chemistry approach with broad substrate scope and high atom efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the introduction of substituents at the phenylsulfinyl moiety and changes in the substitution pattern at the naphthalene core can lead to potent aldosterone synthase inhibitors with high selectivity against other steroidogenic enzymes . Additionally, the reaction of pyrimidine-based ligands with various metal acetates results in metal complexes with distinct geometries and thermal properties, which exhibit antimicrobial activity and potential drug applications as evidenced by molecular docking studies .

Case Studies

In the context of drug discovery, naphthalene derivatives have been identified as potent inducers of apoptosis. For example, (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were discovered using a cell- and caspase-based high-throughput screening assay. These compounds, such as (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrate significant efficacy in growth inhibition and apoptosis induction in various cancer cell lines .

In materials science, cyclometalated iridium(III) complexes of naphthalene derivatives, such as 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine, have been synthesized and characterized. These complexes exhibit interesting properties like intramolecular hydrogen bonding and phosphorescence, making them potential candidates for applications in optoelectronic devices .

科学的研究の応用

将来の方向性

The future directions for the study of “Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their potential as anticancer agents, particularly in relation to their antiproliferative actions and potential EGFR inhibitory activity .

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways .

Pharmacokinetics

One source suggests that a similar compound has excellent pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

特性

IUPAC Name |

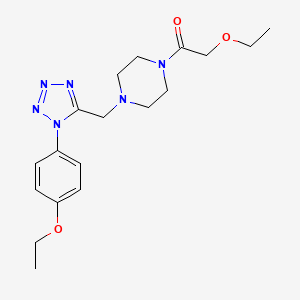

naphthalen-1-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(17-7-3-5-14-4-1-2-6-16(14)17)22-11-9-15(12-22)24-18-8-10-20-13-21-18/h1-8,10,13,15H,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYOPCQMOOXPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)